molecular formula C7H11NS B2537702 1-(Thiophen-3-yl)propan-2-amine CAS No. 149977-81-1

1-(Thiophen-3-yl)propan-2-amine

Cat. No.: B2537702
CAS No.: 149977-81-1
M. Wt: 141.23
InChI Key: RTEQDZAVAQTCOK-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)propan-2-amine is a chemical compound that belongs to the class of thiophene derivatives. It is structurally similar to amphetamine, with the phenyl ring replaced by a thiophene ring.

Biochemical Analysis

Biochemical Properties

1-(Thiophen-3-yl)propan-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the cytochrome P450 enzyme family, particularly CYP2C19, which is involved in the metabolism of various substances. The compound can act as a substrate for these enzymes, leading to its biotransformation into active metabolites such as thiopropamine and 4-hydroxymethiopropamine . These interactions are crucial for understanding the compound’s metabolic pathways and its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzyme family, particularly CYP2C19, leading to the formation of active metabolites such as thiopropamine and 4-hydroxymethiopropamine . These metabolites can further undergo biotransformation, resulting in the formation of inactive compounds such as 1-(thiophen-2-yl)-2-propan-2-one . The compound’s involvement in these metabolic pathways highlights its potential for therapeutic applications and its impact on metabolic health.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-3-yl)propan-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-3-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Comparison with Similar Compounds

Biological Activity

1-(Thiophen-3-yl)propan-2-amine, often referred to in the context of its analogs such as methiopropamine (N-methyl-1-(thiophen-2-yl)propan-2-amine), has garnered attention due to its psychoactive properties and potential implications for public health. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and case studies reflecting its impact on human health.

This compound is structurally related to amphetamines, characterized by a thiophene ring. The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving monoamines.

Pharmacological Activity

The biological activity of this compound can be examined through its influence on various receptors and neurotransmitter systems:

  • Dopaminergic Activity : Similar compounds have been shown to act as dopamine reuptake inhibitors, potentially leading to increased levels of dopamine in the synaptic cleft, which may contribute to stimulant effects.
  • Serotonergic Activity : Some studies indicate that related compounds can also affect serotonin receptors, which may lead to altered mood and perception.

Toxicological Findings

The toxicity profile of this compound has been assessed through various case studies, particularly focusing on instances of misuse. The following table summarizes key findings from reported cases:

Case Study Symptoms Plasma Concentration Outcome
Case 1 (2012)Palpitations, anxiety, hallucinations400 ng/mL (methiopropamine)Discharged after treatment
Case 2 (2014)Chest pain, paranoia, visual hallucinationsNot specified; multiple substances detectedHospitalized but stabilized
Case 3 (2016)Nausea, vomiting, agitation3.7 mg/L (methiopropamine)Fatal; other drugs involved

Clinical Implications

The clinical implications of using compounds like this compound are significant. Reports indicate that users may experience a range of adverse effects including:

  • Cardiovascular Issues : Increased heart rate and blood pressure have been noted in users.
  • Psychological Effects : Anxiety, paranoia, and hallucinations are common among users, particularly at higher doses.

Regulatory Status

Due to its psychoactive properties and associated risks, regulatory bodies have taken steps to control substances like methiopropamine. In the UK, it has been classified under the Misuse of Drugs Act due to concerns over its safety profile and potential for abuse .

Properties

IUPAC Name

1-thiophen-3-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEQDZAVAQTCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401344776
Record name 3-Thienoamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149977-81-1
Record name 3-Thienoamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(thiophen-3-yl)propan-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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